REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N+:4]([O-])[CH:5]=[C:6]([O:8][CH2:9][CH2:10][CH2:11][S:12]([CH3:15])(=[O:14])=[O:13])[CH:7]=1.[NH4+].[Cl-]>CCO.[Fe]>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([O:8][CH2:9][CH2:10][CH2:11][S:12]([CH3:15])(=[O:13])=[O:14])[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.73 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Then the solid is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
ADDITION
|
Details
|
To the residue is added DCM
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered again
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC=C(C1)OCCCS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 32.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |